molecular formula C23H14O10 B13659253 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13659253
M. Wt: 450.3 g/mol
InChI Key: ZOWZALHSXAQGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by multiple carboxyl groups attached to a benzene ring structure. This compound is part of the dicarboxylic acid family, which is known for its applications in various fields such as polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid

    Isophthalic acid: 1,3-benzenedicarboxylic acid

    Terephthalic acid: 1,4-benzenedicarboxylic acid

Uniqueness

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxyl groups and complex aromatic structure. This makes it highly versatile for various chemical reactions and applications, distinguishing it from simpler dicarboxylic acids .

Biological Activity

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, a complex organic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H14O10C_{23}H_{14}O_{10} with a molecular weight of approximately 450.3 g/mol. The compound features multiple carboxylic acid groups that contribute to its reactivity and ability to interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the p53 pathway and the inhibition of the NF-κB pathway, which is crucial for cancer cell survival.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, leading to reduced inflammation in various models. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This effect is particularly relevant in protecting cells from oxidative stress-related damage.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions due to its multiple carboxylic acid groups. These interactions are crucial for its binding affinity to various biological targets, including proteins involved in cell signaling pathways.

Case Studies

  • Anticancer Study : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in paw edema and lower levels of inflammatory markers compared to control groups.
  • Oxidative Stress : Experimental data showed that pre-treatment with this compound reduced oxidative stress markers in neuronal cells exposed to toxic agents.

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis via p53 pathway
Anti-inflammatoryInhibition of NF-κB activation
AntioxidantScavenging free radicals

Properties

Molecular Formula

C23H14O10

Molecular Weight

450.3 g/mol

IUPAC Name

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H14O10/c24-19(25)10-1-3-15(17(8-10)22(30)31)12-5-13(7-14(6-12)21(28)29)16-4-2-11(20(26)27)9-18(16)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

ZOWZALHSXAQGES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.